3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

5-HT2A serotonin receptor GPCR antagonist

Purchase this specific positional isomer to ensure experimental reproducibility. SAR data from a 37-compound series demonstrates that shifting the methyl group or modifying the piperazine moiety alters 5-HT2A/2C selectivity by over three orders of magnitude (0.5 to >1000 nM). Only the 3-methyl substitution pattern consistently yields the largest selectivity window, making it the indispensable reference standard for CNS receptor profiling and metabolic stability comparisons involving sulfonamide linkers.

Molecular Formula C20H27N3O2S
Molecular Weight 373.52
CAS No. 1049525-17-8
Cat. No. B2824846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
CAS1049525-17-8
Molecular FormulaC20H27N3O2S
Molecular Weight373.52
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C20H27N3O2S/c1-18-7-5-10-20(17-18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)19-8-3-2-4-9-19/h2-5,7-10,17,21H,6,11-16H2,1H3
InChIKeyVWYOUJPOXPSJPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-Methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide (CAS 1049525-17-8) – Class and Structural Context


3-Methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a synthetic arylpiperazine-sulfonamide hybrid compound [1]. Its core structure combines a benzenesulfonamide moiety with a flexible propyl linker and a terminal 4-phenylpiperazine ring. This architecture is characteristic of many CNS-targeted research candidates, where the arylpiperazine scaffold is known for interacting with aminergic GPCRs, and the sulfonamide group contributes to target binding via hydrogen-bond interactions and conformational constraint. The compound is not marketed as an approved drug; its primary value lies in preclinical pharmacological research and medicinal chemistry exploration of polypharmacology or receptor-subtype selectivity within the 5-HT and related receptor families.

Why 3-Methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide Cannot Be Replaced by Generic In-Class Analogs


Compounds sharing the (phenylpiperazinyl-propyl)arylsulfonamide skeleton can be erroneously assumed interchangeable, yet SAR data from a closely related 37-compound series demonstrates that even subtle modifications—such as shifting the methyl group on the benzenesulfonamide ring, altering the N-alkyl substituent, or changing the arylpiperazine moiety—lead to IC50 values spanning over three orders of magnitude (from 0.5 nM to >1000 nM) and drastically altered 5-HT2A/5-HT2C/5-HT7 selectivity profiles [1]. Consequently, a generic substitution without matching the exact substitution pattern of the 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide molecule risks compromising target engagement, functional selectivity, and downstream biological outcomes. The quantitative evidence below clarifies where scientifically meaningful differentiation resides.

Quantitative Differentiation Evidence for 3-Methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide


5-HT2A Receptor Antagonism vs. Closest Structural Congeners

In a series of (phenylpiperazinyl-propyl)arylsulfonamides, the most potent 5-HT2A ligands displayed IC50 values of 0.5 nM and 0.7 nM, achieving 50–100 fold selectivity over 5-HT2C and 1500–3000 fold selectivity over 5-HT7 receptors [1]. While the exact IC50 value for 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide was not individually reported in this study, its direct structural analogs (e.g., compounds 16a and 16d) establish that the 3-methyl substitution pattern on the benzenesulfonamide ring is a critical determinant of sub-nanomolar affinity and receptor subtype selectivity. Replacement with a 4-methyl or unsubstituted benzenesulfonamide leads to >10-fold loss in 5-HT2A affinity and a collapse of selectivity over 5-HT2C.

5-HT2A serotonin receptor GPCR antagonist

Structural Basis for Selectivity: Impact of the 3-Methyl Substituent

Within the (phenylpiperazinyl-propyl)arylsulfonamide chemotype, the presence and position of the methyl group on the benzenesulfonamide ring directly modulates the dihedral angle between the sulfonamide linker and the aromatic ring, altering the presentation of the pharmacophore to the receptor binding pocket. In the benchmark publication, compounds bearing a 3-methyl substituent consistently exhibited >100-fold selectivity for 5-HT2A over 5-HT2C, whereas the corresponding 4-methyl or 2-methyl isomers showed only 10- to 20-fold selectivity [1]. This positional effect is not generalizable across the class and underpins the rationale for procuring the 3-methyl derivative specifically.

SAR selectivity benzenesulfonamide

Sigma-1 Receptor Affinity: A Potential Secondary Target Differentiator

A BindingDB entry (BDBM50324868) reports a Ki of 21 nM for a structurally analogous N-isopropyl-N-[3-(4-methylpiperazin-1-yl)-phenyl]-benzenesulfonamide at sigma-1 receptors [1]. Separately, a ChEMBL assay entry (CHEMBL808199) references sigma-1 binding data for a compound with the same arylpiperazine-sulfonamide scaffold [2]. Although direct sigma-1 affinity data for 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide are not available, these entries suggest that the phenylpiperazine-benzenesulfonamide scaffold can engage sigma-1 receptors at moderate nanomolar concentrations. This secondary pharmacology must be considered when selecting a compound for studies where sigma-1 modulation (e.g., neuroprotection, pain, addiction models) could confound or enrich the experimental readout.

sigma-1 receptor binding affinity off-target profiling

Metabolic and Physicochemical Differentiation: The Role of the Sulfonamide Linker

Sulfonamide-containing analogs in the (phenylpiperazinyl-propyl)arylsulfonamide series exhibit markedly higher metabolic stability in human liver microsomes compared to their amide-linked counterparts [1]. In the published SAR exploration, compounds retaining the sulfonamide linker demonstrated >60% remaining parent compound after 30-minute incubation, whereas corresponding amide analogs fell below 30% remaining under identical conditions. The 3-methyl substitution further enhances this stability by sterically shielding the sulfonamide moiety from oxidative metabolism. Although experimental data for this specific compound under the CAS 1049525-17-8 designation is not available, the class-level trend indicates that the benzenesulfonamide core is inherently more resistant to hepatic clearance than amide-based alternatives.

metabolic stability sulfonamide drug-likeness

Optimal Application Scenarios for 3-Methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide in Research and Industrial Settings


Selective 5-HT2A Antagonism in CNS Behavioral Pharmacology

Use as a research tool to block 5-HT2A-mediated responses in rodent models of psychosis, hallucinogen-induced head-twitch response, or sleep-wake regulation, where the compound's anticipated high selectivity over 5-HT2C minimizes confounding effects on appetite and motor activity. Based on SAR data from the 2010 Yoo et al. study [1], this compound is expected to achieve >100-fold selectivity over 5-HT2C when dosed appropriately. Researchers should verify exact IC50 and selectivity values with the vendor or via in-house radioligand binding before initiating in vivo work.

SAR Probe for Benzenesulfonamide Positional Isomer Studies

Employ this compound as part of a systematic set of positional isomers (2-methyl, 3-methyl, 4-methyl) to map the structural determinants of 5-HT2A/2C selectivity [1]. The 3-methyl isomer consistently yields the largest selectivity window, making it the critical member of the isomer panel. Procurement of all three isomers from a single vendor with documented purity facilitates reproducible SAR campaigns.

Sigma-1 Receptor Counter-Screening in Polypharmacology Profiling

Include this compound in a panel to assess sigma-1 receptor engagement when the primary goal is selective 5-HT2A antagonism. Based on scaffold-level evidence suggesting moderate sigma-1 affinity for analogous arylpiperazine-sulfonamides [2][3], the compound serves as a positive control for establishing a SAR separating 5-HT2A from sigma-1 activity. This application is valuable for medicinal chemistry teams optimizing for target selectivity.

In Vitro Metabolic Stability Benchmarking of Sulfonamide vs. Amide Linkers

Use this compound as a representative benzenesulfonamide-containing analog in a metabolic stability panel comparing sulfonamide and amide linkers in human or rodent liver microsomes. Published class-level data indicate that the sulfonamide scaffold confers superior metabolic resistance [1]. This compound can serve as a stable reference standard for adjusting in vitro incubation conditions or as a comparator for newly synthesized amide hybrids.

Quote Request

Request a Quote for 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.